4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a useful research compound. Its molecular formula is C7H10Cl2F3N3 and its molecular weight is 264.07 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2) is 263.0203872 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine has shown significant versatility in the design of kinase inhibitors due to its ability to interact with kinases through multiple binding modes. This scaffold has been utilized in many patents for kinase inhibition, demonstrating its broad range of kinase targets. The interaction is commonly at the hinge region of the kinase, though other key interactions are also formed, enhancing potency and selectivity (Wenglowsky, 2013).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are well-known for their versatility as synthetic intermediates and their biological importance. These compounds have been utilized in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have shown significant medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, particularly with the trifluoromethyl group on the 3- or 5-position of the pyrazole nucleus, have been highlighted for their significant anti-inflammatory and antibacterial properties. These compounds demonstrate the impact of the trifluoromethyl group's location on the activity profile, offering a promising avenue for medicinal chemists to explore novel agents with better action profiles and minimal side effects (Kaur et al., 2015).
Synthesis and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized as one of the privileged heterocycles in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of this scaffold have gained attention, leading to many lead compounds derived for various disease targets. This highlights the potential for further exploration of this scaffold in developing drug candidates (Cherukupalli et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation and apoptosis.
Mode of Action
Based on its structural similarity to other triazolopyrazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to induce the mitochondrial apoptotic pathway in cancer cells , suggesting that this compound may also influence apoptosis-related pathways.
Pharmacokinetics
Its solubility, stability, and bioavailability may be influenced by factors such as ph, temperature, and the presence of other compounds .
Result of Action
For instance, they have been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes that can interact with the compound .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have shown potential in anti-cancer studies
Cellular Effects
Similar compounds have shown promising results in their anti-cancer properties . They have been found to have antiproliferative action against human colon cancer cell lines .
Molecular Mechanism
Similar compounds have shown to induce the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6;;/h11H,1-3H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZWMADWORNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.